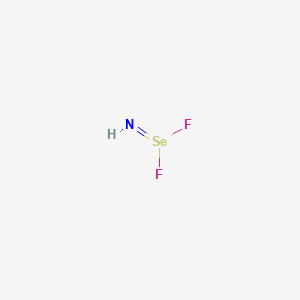silane CAS No. 80422-55-5](/img/structure/B14427335.png)
[(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dichlorobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a dichlorobutene moiety attached to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichlorobut-1-en-2-yl)oxysilane typically involves the reaction of 1,3-dichlorobut-1-ene with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
1,3-Dichlorobut-1-ene+Trimethylsilanol→(1,3-Dichlorobut-1-en-2-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dichlorobut-1-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorobutene moiety can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Electrophiles: Bromine, chlorine, and other electrophiles can be used for addition reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Addition Products: Compounds with additional groups added across the double bond.
Hydrolysis Products: Silanols and other hydrolyzed derivatives.
Applications De Recherche Scientifique
(1,3-Dichlorobut-1-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (1,3-Dichlorobut-1-en-2-yl)oxysilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The dichlorobutene moiety can participate in nucleophilic substitution and electrophilic addition reactions, while the silane group can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxysilane
- (1,4-Dichlorobut-2-en-2-yl)oxysilane)
- (1,3-Dichlorobut-2-en-2-yl)oxysilane)
Uniqueness
(1,3-Dichlorobut-1-en-2-yl)oxysilane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a dichlorobutene moiety and a trimethylsilane group allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
80422-55-5 |
|---|---|
Formule moléculaire |
C7H14Cl2OSi |
Poids moléculaire |
213.17 g/mol |
Nom IUPAC |
1,3-dichlorobut-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-6(9)7(5-8)10-11(2,3)4/h5-6H,1-4H3 |
Clé InChI |
FMXRGENZKPYBNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CCl)O[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



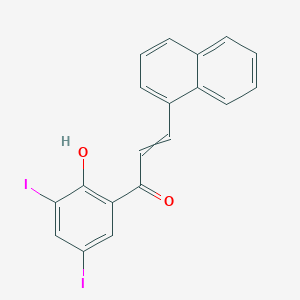

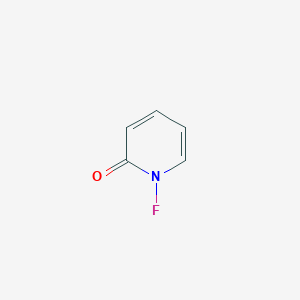

![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
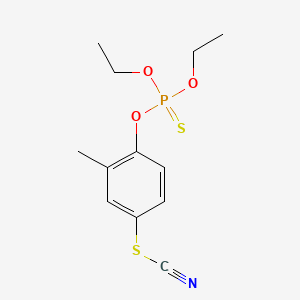
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
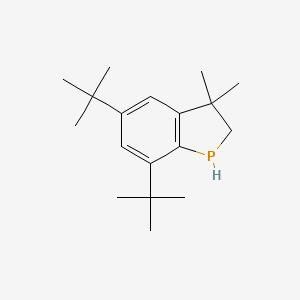
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
